(S)-2-(4-Vinylphenyl)pyrrolidine
Description
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(2S)-2-(4-ethenylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H15N/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12/h2,5-8,12-13H,1,3-4,9H2/t12-/m0/s1 |
InChI Key |
XVMOYBKEVXXGLA-LBPRGKRZSA-N |
Isomeric SMILES |
C=CC1=CC=C(C=C1)[C@@H]2CCCN2 |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Chiral Separation of Racemic Mixtures
One common approach to obtain optically pure pyrrolidine derivatives is the chiral separation of racemic mixtures using chiral stationary phases in chromatography. For example, optically enriched 4-substituted pyrrolidin-2-ones can be separated on columns such as CHIRALPAK® AD, CHIRALCEL® OD, and related phases using mixtures of alkanes and alcohols as eluents. The ratio of solvents is optimized depending on the compound and column type, typically ranging from 90/10 to 50/50 (alkane/alcohol).
This method is applicable to intermediates structurally related to (S)-2-(4-vinylphenyl)pyrrolidine, allowing isolation of the desired (S)-enantiomer with high enantiomeric excess.
Asymmetric Synthesis via Chiral Precursors
Starting from chiral amino acids such as L-proline, which inherently possess the (S)-configuration at the α-carbon, is a practical route. L-proline derivatives can be functionalized to introduce the 4-vinylphenyl group at the 2-position of the pyrrolidine ring.
For example, L-proline can be converted into 1-(2-chloroacetyl)pyrrolidine-2-carbonitrile intermediates, which serve as versatile building blocks for further substitution reactions. The vinylphenyl substituent can be introduced via nucleophilic substitution or cross-coupling reactions on appropriately functionalized intermediates.
Key Synthetic Steps and Reaction Conditions
Preparation of Pyrrolidine Core
- Starting Material: L-proline or its derivatives.
- Functionalization: Reaction with chloroacetyl chloride in THF under reflux to form chloroacetylated intermediates.
- Purification: Extraction and crystallization to isolate intermediates with high purity.
Introduction of the 4-Vinylphenyl Group
- Method: Nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) on halogenated pyrrolidine intermediates.
- Conditions: Use of suitable bases, solvents (e.g., toluene, THF), and catalysts under inert atmosphere.
- Outcome: Formation of the 2-(4-vinylphenyl)pyrrolidine framework with retention of stereochemistry.
Stereochemical Control and Purification
- Chiral Chromatography: To separate any racemic mixtures formed or to enhance enantiomeric purity.
- Crystallization: To isolate the (S)-enantiomer in optically pure form.
- Analytical Verification: Use of 1H-NMR, 13C-NMR, HRMS, and chiral HPLC to confirm structure and stereochemistry.
Representative Data Table: Synthetic Parameters and Yields
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Vinylphenyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The vinyl group can be reduced to form ethyl-substituted pyrrolidines.
Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) under appropriate conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl-substituted pyrrolidines.
Substitution: Halogenated or alkylated pyrrolidines.
Scientific Research Applications
(S)-2-(4-Vinylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(4-Vinylphenyl)pyrrolidine involves its interaction with specific molecular targets. The vinyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Structural Features :
- Pyrrolidine core : Provides rigidity and basicity, facilitating interactions with biological targets.
- 4-Vinylphenyl substituent : Enhances π-π stacking capabilities and offers a reactive site for polymerization or cross-coupling reactions.
- Chirality : Critical for enantioselective applications, such as ligand design or drug development.
Comparison with Similar Compounds
The biological and chemical properties of (S)-2-(4-Vinylphenyl)pyrrolidine are influenced by substituent type, position, and stereochemistry. Below is a systematic comparison with structurally analogous pyrrolidine derivatives.
Substituent Electronic Effects
Table 1: Electronic Properties of Substituted Phenylpyrrolidines
| Compound | Substituent | Electronic Effects | Key Findings |
|---|---|---|---|
| This compound | 4-Vinyl (-CH=CH₂) | Electron-withdrawing (conjugation) | Enhances π-π interactions; polymerizable |
| (S)-2-(4-(Difluoromethyl)phenyl)pyrrolidine | 4-Difluoromethyl (-CF₂H) | Strongly electron-withdrawing | Increased lipophilicity; improved receptor binding |
| (S)-2-(4-Methoxyphenyl)pyrrolidine | 4-Methoxy (-OCH₃) | Electron-donating | Alters pharmacokinetics (e.g., metabolism) |
| (S)-2-(4-Chlorophenyl)pyrrolidine | 4-Chloro (-Cl) | Moderately electron-withdrawing | Higher receptor selectivity vs. 3-chloro isomers |
Key Insights :
- The vinyl group in this compound provides a balance of moderate electron withdrawal and steric accessibility, making it suitable for both synthetic and biological applications.
- Halogenated derivatives (e.g., Cl, F) exhibit stronger electron withdrawal, enhancing binding to hydrophobic pockets in enzymes or receptors .
Key Insights :
- Substituent position significantly impacts biological potency. For example, 2,5-difluoro substitution (IC50 = 15 µM) outperforms 3,5-difluoro (IC50 = 22 µM) in apoptosis induction .
- Chiral configuration : The S-enantiomer of 2-(3,5-dichlorophenyl)pyrrolidine shows distinct receptor binding compared to the R-form, underscoring the importance of stereochemistry .
Key Insights :
- The vinyl group enables participation in polymerization and cross-coupling, expanding its use in materials science .
- Trifluoromethyl groups enhance stability against metabolic degradation, favoring pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
